3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
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Overview
Description
3-(4-Ethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-ethyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-ethyl-benzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethyl-benzyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halogenated, or other substituted benzyl derivatives.
Scientific Research Applications
3-(4-Ethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a similar benzyl structure but different functional groups.
Benzyl chloride: Shares the benzyl moiety but lacks the piperidine ring.
Piperidine: The core structure of the compound without the benzyl substitution.
Uniqueness
3-(4-Ethyl-benzyl)-piperidine hydrochloride is unique due to the combination of the piperidine ring and the 4-ethyl-benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
1171904-91-8 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H |
InChI Key |
RSZOHFOCOCXWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CCCNC2.Cl |
Origin of Product |
United States |
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